2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

描述

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O2/c9-3(10,1-21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2-22/h21-22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPYETUABEQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396867 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90177-96-1 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

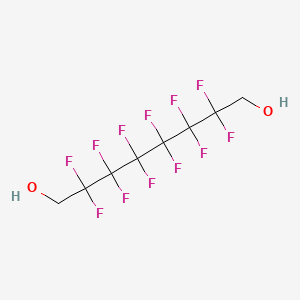

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a linear diol with a central chain of eight carbon atoms where the twelve hydrogen atoms on carbons 2 through 7 are replaced by fluorine atoms. The terminal carbons, C1 and C8, each bear a hydroxyl group.

Systematic IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol[1]

Common Synonyms:

Molecular Structure:

Caption: Chemical structure of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is presented in the table below. This data is primarily sourced from chemical supplier information.

| Property | Value | Reference |

| CAS Number | 90177-96-1 | [1][4] |

| Molecular Formula | C₈H₆F₁₂O₂ | [3][4] |

| Molecular Weight | 362.11 g/mol | [4] |

| Appearance | White powder/crystalline solid | [3] |

| Melting Point | 80-83 °C | [3][4] |

| Boiling Point | 105 °C at 2 mmHg | [3] |

| Solubility | Soluble in water | [3] |

Synthesis and Reactivity

Synthesis

A plausible synthetic route, based on general methodologies for similar compounds, would be the reduction of diethyl perfluorosuberate. This approach is analogous to the synthesis of non-fluorinated 1,8-octanediol, which can be produced by the hydrogenation of suberic acid esters[5].

The general workflow for such a synthesis can be visualized as follows:

Caption: A plausible synthetic workflow for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol.

General Experimental Considerations for the Reduction of Perfluorinated Esters:

-

Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) are typically employed for the reduction of esters to alcohols.

-

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the reducing agent with atmospheric moisture. The temperature is often controlled, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature or refluxing to ensure complete reaction.

-

Work-up: The reaction is typically quenched by the careful addition of water and/or an acidic solution to neutralize the excess reducing agent and hydrolyze the aluminum or boron complexes. The product is then extracted into an organic solvent.

-

Purification: The crude product can be purified by standard techniques such as recrystallization, distillation under reduced pressure, or column chromatography.

Reactivity

The reactivity of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is dominated by the two primary alcohol functional groups. These hydroxyl groups can undergo typical alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding diesters.

-

Etherification: Reaction with alkyl halides under basic conditions to form diethers.

-

Oxidation: Oxidation to the corresponding dialdehyde or dicarboxylic acid, although the high degree of fluorination may influence the reaction conditions required.

-

Polymerization: As a diol monomer, it can be used in condensation polymerization reactions with diacids or diisocyanates to produce polyesters and polyurethanes, respectively.

The extensive fluorination of the carbon backbone significantly increases the acidity of the hydroxyl protons compared to their non-fluorinated analogs, which can affect the reaction kinetics and the choice of reagents and catalysts.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. The primary signals of interest would be from the methylene protons adjacent to the hydroxyl groups (-CH₂OH) and the protons of the hydroxyl groups themselves (-OH).

-

-CH₂OH protons: These protons would likely appear as a triplet due to coupling with the adjacent CF₂ group. The chemical shift is expected to be in the range of 3.8-4.2 ppm.

-

-OH protons: The chemical shift of the hydroxyl protons is variable and depends on the solvent, concentration, and temperature. It would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show signals for the two types of carbon atoms: the terminal methylene carbons and the internal perfluorinated carbons.

-

-CH₂OH carbons: The signal for these carbons would be expected in the range of 55-65 ppm.

-

-CF₂- carbons: The signals for the six perfluorinated carbons would appear at lower field and would exhibit complex splitting patterns due to C-F coupling.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum would provide detailed information about the fluorinated backbone. Due to the symmetry of the molecule, three distinct fluorine environments are expected.

-

-CF₂- at C2/C7: These would be expected to show a complex multiplet due to coupling with the adjacent CH₂ and CF₂ groups.

-

-CF₂- at C3/C6: These would show a multiplet due to coupling with the adjacent CF₂ groups.

-

-CF₂- at C4/C5: These would also show a multiplet due to coupling with the adjacent CF₂ groups.

FT-IR Spectroscopy

The FT-IR spectrum would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~2950-2850 | C-H stretch | Methylene |

| ~1400 | C-H bend | Methylene |

| ~1250-1050 (strong) | C-F stretch | Fluoroalkane |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry

Mass spectral data for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is available in the mzCloud database. This data can be used for structural confirmation and identification.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from suppliers. It is important to consult the SDS for detailed safety and handling information. As a general precaution for a fluorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Future Research

The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol, such as its high fluorine content, thermal stability, and bifunctionality, make it a potentially valuable building block in several areas of research and development:

-

Polymer Chemistry: As a monomer for the synthesis of high-performance fluorinated polyesters and polyurethanes with enhanced chemical resistance, thermal stability, and low surface energy.

-

Materials Science: For the development of hydrophobic and oleophobic coatings, low refractive index materials, and advanced lubricants.

-

Drug Development: As a scaffold or intermediate in the synthesis of fluorinated bioactive molecules, where the introduction of fluorine can modulate metabolic stability, binding affinity, and lipophilicity.

Future research is needed to fully elucidate the chemical properties of this compound, including detailed studies on its reactivity, solubility in a wider range of solvents, and a complete characterization of its spectral properties. The development and publication of a robust and scalable synthetic protocol would greatly facilitate its broader application in scientific research.

Conclusion

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a highly fluorinated diol with potential applications in various fields. While some of its basic physicochemical properties are known, a significant gap exists in the publicly available literature regarding its detailed synthesis and comprehensive spectral characterization. This technical guide consolidates the available information and provides a framework for future research and application of this intriguing molecule. Researchers are encouraged to consult primary literature and safety data sheets for the most current and detailed information.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally-derived spectroscopic data for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is limited. This guide is constructed based on established principles of spectroscopy and data from closely related fluorinated compounds. The presented data tables contain predicted values to serve as a reference for researchers anticipating the spectral characteristics of this molecule.

Introduction

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a highly fluorinated aliphatic diol. Its structure, characterized by a central perfluorinated carbon chain capped by two primary alcohol functionalities, imparts unique chemical and physical properties. These properties, such as chemical inertness, thermal stability, and specific solubility profiles, make it a molecule of interest in materials science, polymer chemistry, and as a synthon in pharmaceutical development. A thorough spectroscopic analysis is crucial for its structural confirmation, purity assessment, and for understanding its behavior in various chemical environments.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques as applied to fluorinated compounds are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 4.0 - 4.5 | Triplet (t) | HO-CH ₂-(CF₂)₆-CH ₂-OH |

| ¹³C | ~ 60 - 65 | Triplet (t) | HO-C H₂-(CF₂)₆-C H₂-OH |

| ¹³C | ~ 105 - 125 | Multiplet | HO-CH₂-(C F₂)₆-CH₂-OH |

| ¹⁹F | ~ -120 to -122 | Multiplet | HO-CH₂-C F₂-(CF₂)₄-CF₂-CH₂-OH |

| ¹⁹F | ~ -124 to -126 | Multiplet | HO-CH₂-CF₂-C F₂-(CF₂)₂-CF₂-CF₂-CH₂-OH |

| ¹⁹F | ~ -128 to -130 | Multiplet | HO-CH₂-(CF₂)₂-(C F₂)₂-(CF₂)₂-CH₂-OH |

Note: Chemical shifts are referenced to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). Multiplicity is predicted based on expected spin-spin coupling with adjacent nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2960 - 2850 | Medium | C-H Stretch | Methylene (-CH₂) |

| 1470 - 1430 | Medium | C-H Bend | Methylene (-CH₂) |

| 1250 - 1050 | Very Strong | C-F Stretch | Fluoroalkane (-CF₂-) |

| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂OH) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI/APCI)

| m/z Value (Predicted) | Ion Type | Fragmentation Pathway |

| 414.03 | [M+H]⁺ or [M-H]⁻ | Molecular Ion (depending on mode) |

| 393.02 | [M-HF]⁻ | Loss of Hydrogen Fluoride |

| 383.02 | [M-CH₂OH]⁺ | Alpha-cleavage |

| 365.01 | [M-CH₂OH-H₂O]⁺ | Alpha-cleavage and dehydration |

| various | various | Cleavage of the C-C bonds within the perfluorinated chain |

Note: m/z values are calculated for the most abundant isotopes. The fragmentation pattern can be complex and is highly dependent on the ionization technique and energy.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol. Adjustments may be necessary based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of the solid or viscous liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the ATR crystal by applying gentle pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Collect the spectrum of the sample.

-

Parameters: Typically, co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and compare them to the expected values.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Introduction: Infuse the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization:

-

Operate in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

-

Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

-

MS/MS Analysis: To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

-

Compare the observed m/z values with the predicted values to confirm the structure.

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure-Spectrum Correlation

Caption: Logical relationship between molecular structure and expected spectral features.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Fluorinated Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of fluorinated diols. Given the increasing importance of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of their structural analysis is paramount. This document offers detailed experimental protocols, data interpretation guidelines, and a summary of key spectroscopic data to aid researchers in this field.

Introduction to the Spectroscopic Analysis of Fluorinated Diols

Fluorinated diols represent a unique class of molecules with distinct physicochemical properties conferred by the presence of both fluorine atoms and hydroxyl groups. These functionalities significantly influence the spectroscopic behavior of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structure elucidation of fluorinated diols. The presence of the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for structural analysis.[1] Key NMR techniques include:

-

¹H NMR: Provides information on the proton environment and coupling interactions with neighboring protons and fluorine atoms.

-

¹³C NMR: Elucidates the carbon skeleton and the electronic effects of fluorine and hydroxyl substituents.

-

¹⁹F NMR: Offers a wide chemical shift range, minimizing signal overlap and providing detailed information about the fluorine environments and their coupling to protons and other fluorine nuclei.[1]

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of fluorinated diols. Furthermore, fragmentation analysis provides valuable insights into their molecular structure. Common ionization techniques include:

-

Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[2][3]

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻, with minimal fragmentation, allowing for accurate molecular weight determination.[4]

NMR Spectroscopy of Fluorinated Diols: Data and Interpretation

The chemical shifts and coupling constants in NMR spectra are highly sensitive to the molecular structure of fluorinated diols, including the position and number of fluorine atoms and the relative stereochemistry of the hydroxyl groups.

¹H, ¹³C, and ¹⁹F NMR Data

The following tables summarize typical NMR data for representative fluorinated diols. Note that chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Compound | Structure | Nucleus | Chemical Shift (δ) | Coupling Constant (J) |

| 2-Fluoro-1,3-propanediol | HOCH₂CHFCH₂OH | ¹H | CH₂: 3.7-3.9 (m)CH: 4.6-4.8 (dm) | ²JHF ≈ 47 Hz |

| ¹³C | CH₂: ~63 (d)CH: ~92 (d) | ¹JCF ≈ 170 Hz²JCF ≈ 20 Hz | ||

| ¹⁹F | ~ -200 (dt) | ²JHF ≈ 47 Hz³JHF ≈ 25 Hz | ||

| 2,2-Difluoro-1,3-propanediol | HOCH₂CF₂CH₂OH | ¹H | CH₂: ~3.9 (t) | ³JHF = 13.5 Hz |

| ¹³C | CH₂: ~61 (t)CF₂: ~123 (t) | ¹JCF ≈ 240 Hz²JCF ≈ 28 Hz | ||

| ¹⁹F | ~ -115 (t) | ³JHF = 13.5 Hz | ||

| 3,3,3-Trifluoro-1,2-propanediol | CF₃CH(OH)CH₂OH | ¹H | CH₂: 3.6-3.8 (m)CH: 4.0-4.2 (m) | |

| ¹³C | CH₂: ~65CH: ~72 (q)CF₃: ~126 (q) | ²JCCF ≈ 32 Hz¹JCF ≈ 280 Hz | ||

| ¹⁹F | ~ -77 (d) | ³JHF ≈ 7 Hz |

Note: The data presented is compiled from various sources and may vary depending on the solvent and experimental conditions.

Key Signaling Pathways and Correlations

Two-dimensional (2D) NMR experiments are crucial for assigning the complex spectra of fluorinated diols.

Key 2D NMR correlations for fluorinated diol analysis.

Mass Spectrometry of Fluorinated Diols: Fragmentation Patterns

The fragmentation of fluorinated diols in mass spectrometry is highly dependent on the ionization method and the molecular structure.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, fluorinated diols undergo extensive fragmentation. Common fragmentation pathways for vicinal diols include cleavage of the C-C bond between the hydroxyl-bearing carbons.[5] The presence of fluorine can influence the fragmentation, often leading to the loss of HF or fluorinated fragments. For alcohols in general, common fragmentations include alpha-cleavage and dehydration.[6]

Example Fragmentation of a Trifluoromethyl-substituted Diol:

Hypothetical EI fragmentation of 3,3,3-trifluoro-1,2-propanediol.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique and typically results in the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. Common fragmentation pathways in ESI-MS/MS of diols involve the loss of water. For fluorinated compounds, in-source fragmentation can sometimes lead to the loss of HF.[7]

| Ionization Mode | Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Putative Neutral Loss |

| ESI+ | 3-Fluoro-1,2-propanediol | 93.05 [M+H]⁺ | 75.04 | H₂O |

| ESI- | 2,2-Difluoro-1,3-propanediol | 111.03 [M-H]⁻ | 91.02 | HF |

| ESI+ | 3,3,3-Trifluoro-1,2-propanediol | 131.04 [M+H]⁺ | 113.0395.02 | H₂O2H₂O |

Experimental Protocols

This section provides detailed methodologies for the NMR and MS analysis of fluorinated diols.

NMR Sample Preparation and Acquisition

Workflow for NMR analysis of fluorinated diols.

Detailed Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 250-300 ppm (or wider for unknown compounds).

-

Number of Scans: 16-128.

-

Relaxation Delay (d1): 1-5 seconds.

-

Mass Spectrometry Sample Preparation and Analysis

For GC-EI-MS (for volatile fluorinated diols):

-

Derivatization (Optional but often recommended for diols): To improve volatility and chromatographic performance, diols can be derivatized, for example, by silylation using reagents like BSTFA.[5]

-

Sample Preparation: Dissolve the analyte (derivatized or underivatized) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

GC Parameters:

-

Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the analytes.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-500).

-

For LC-ESI-MS (for less volatile or thermally labile fluorinated diols):

-

Sample Preparation: Dissolve the analyte in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.[8]

-

LC Parameters:

-

Column: A reverse-phase C18 column is commonly used for moderately polar compounds. For highly polar fluorinated diols, a HILIC or mixed-mode column may be more suitable.

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to improve ionization.

-

-

MS Parameters (ESI):

-

Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas Flow: Optimize for stable spray.

-

Drying Gas Temperature and Flow: Optimize to desolvate the ions effectively.

-

MS/MS: For structural elucidation, perform product ion scans on the precursor ion of interest using collision-induced dissociation (CID). Optimize the collision energy to achieve informative fragmentation.

-

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of fluorinated diols. ¹⁹F NMR offers a unique and sensitive window into the molecular structure, while mass spectrometry provides crucial information on molecular weight and fragmentation patterns. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently and accurately elucidate the structures of these important molecules, facilitating advancements in drug development and other scientific disciplines.

References

- 1. bmse000303 1,3-Propanediol at BMRB [bmrb.io]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. nveo.org [nveo.org]

- 5. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2-DIETHYL-1,3-PROPANEDIOL(115-76-4) 1H NMR spectrum [chemicalbook.com]

- 7. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Technical Guide to the Thermal Properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known thermal properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol (CAS No. 90177-96-1). Due to the specific nature of this compound, publicly available data is limited. This guide presents the available data and details the standard experimental methodologies used for determining the key thermal characteristics of such organic compounds.

Compound Overview

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a highly fluorinated aliphatic diol. Its structure, characterized by a central perfluorinated carbon chain capped with hydroxyl-bearing methylene groups, suggests unique thermal and physical properties relevant in fields such as polymer science and materials chemistry.

Thermal Property Data

| Thermal Property | Value | Data Source(s) |

| Melting Point (Tm) | 90.0 to 94.0 °C | TCI America[1] |

| Boiling Point (Tb) | Data Not Publicly Available | - |

| Decomposition Temp (Td) | Data Not Publicly Available | - |

Standard Experimental Protocols

While specific experimental reports for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol are not available, the following sections detail the standard methodologies for determining the key thermal properties listed above.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for accurately measuring melting points and other thermal transitions.[2] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3]

General Experimental Protocol:

-

Sample Preparation:

-

Instrument Setup (Representative):

-

Measurement Procedure:

-

To erase the sample's prior thermal history, subject it to a heat/cool/heat cycle. A typical cycle would involve heating and cooling at a rate of 10-20 °C/min.[4]

-

For the final data collection, a temperature ramp is initiated at a controlled, linear rate (e.g., 10 °C/min) through the expected melting range.[5]

-

-

Data Analysis:

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition temperature of a material.[6] The technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7]

General Experimental Protocol:

-

Sample Preparation:

-

Weigh an appropriate amount of the sample into a TGA crucible (commonly alumina).[8]

-

The sample size depends on the expected mass loss; 5-20 mg is typical.[8] For materials that may evolve large quantities of gas, filling the crucible to no more than 20% capacity is recommended to prevent sample expulsion.[8]

-

-

Instrument Setup (Representative):

-

Measurement Procedure (Dynamic TGA):

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass remaining versus temperature.

-

The decomposition temperature (Td) can be reported in several ways, often as the onset temperature where significant mass loss begins or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

-

The derivative of the mass change with respect to temperature is often plotted to more easily identify the temperatures of maximum decomposition rates.[10]

-

Visualization of Experimental Workflow

No biological signaling pathways are associated with this compound. The following diagram illustrates a generalized workflow for the thermal characterization of a chemical substance like 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol.

References

- 1. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol | 90177-96-1 | TCI AMERICA [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. web.williams.edu [web.williams.edu]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. tainstruments.com [tainstruments.com]

- 8. epfl.ch [epfl.ch]

- 9. etamu.edu [etamu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystallography of Long-Chain Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of long-chain fluorinated alcohols, molecules of significant interest in materials science and drug development due to their unique self-assembly properties. This document details the experimental methodologies for their synthesis and crystallographic analysis, presents key structural data, and visualizes the experimental workflow.

Introduction

Long-chain fluorinated alcohols, often referred to as semifluorinated alcohols, are amphiphilic molecules characterized by a perfluorinated alkyl segment and a hydrogenated alkyl segment terminated with a hydroxyl group. Their general formula is F(CF₂)n(CH₂)mOH. The mutual phobicity of the fluorinated and hydrogenated chains drives their self-assembly into distinct micro- and nanostructures, making them promising candidates for applications such as drug delivery systems, surface modifiers, and components in advanced materials. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount to predicting and controlling their macroscopic properties.

The introduction of fluorine imparts unique characteristics to these molecules, including high thermal and chemical stability, low surface energy, and both hydrophobicity and lipophobicity. In the crystalline state, these properties manifest in specific packing arrangements, often leading to layered structures and complex phase behaviors.

Synthesis and Crystallization

The synthesis of long-chain fluorinated alcohols typically involves a multi-step process. A common synthetic route begins with the telomerization of tetrafluoroethylene (TFE) to produce a perfluoroalkyl iodide. This is followed by an ethylenation reaction and subsequent substitution of the terminal iodine with a hydroxyl group.

Experimental Protocol: Synthesis of a Representative Long-Chain Fluorinated Alcohol

A typical synthesis protocol involves the following steps:

-

Telomerization: A perfluoroalkyl iodide (e.g., perfluorooctyl iodide) is reacted with tetrafluoroethylene (TFE) in the presence of a radical initiator to lengthen the fluorinated chain.

-

Ethylenation: The resulting longer-chain perfluoroalkyl iodide is reacted with ethylene gas under pressure and in the presence of a catalyst to introduce a hydrocarbon spacer.

-

Hydrolysis: The terminal iodide is then displaced by a hydroxyl group, often through a reaction with a suitable nucleophile like oleum followed by hydrolysis, to yield the final long-chain fluorinated alcohol.

-

Purification: The crude product is purified using techniques such as distillation, recrystallization, or column chromatography to obtain a high-purity compound suitable for single-crystal growth.[1]

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step for X-ray diffraction analysis. For long-chain fluorinated alcohols, two common methods are employed:

-

Slow Evaporation: A dilute solution of the purified alcohol in a suitable solvent (e.g., a fluorinated solvent or a mixture of solvents) is allowed to evaporate slowly and undisturbed over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the alcohol in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a less volatile "anti-solvent" in which the alcohol is poorly soluble. The vapor of the more volatile solvent slowly diffuses out of the vial while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the alcohol and promoting crystallization.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline materials. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

The overall workflow for crystallographic analysis is depicted in the following diagram:

Crystallographic Data

Table 1: Crystal Data and Structure Refinement for Perfluorononanoic Acid

| Parameter | Value |

| Empirical formula | C₉HF₁₇O₂ |

| Formula weight | 464.10 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.68880 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 26.172(1) Å |

| b | 5.6345(2) Å |

| c | 10.9501(4) Å |

| α | 90° |

| β | 98.752(2)° |

| γ | 90° |

| Volume | 1596.0(1) ų |

| Z | 4 |

| Density (calculated) | 1.931 g/cm³ |

| Absorption coefficient | 0.231 mm⁻¹ |

| F(000) | 888 |

| Data collection | |

| θ range for data collection | 1.566 to 25.249° |

| Index ranges | -32 ≤ h ≤ 32, -6 ≤ k ≤ 6, -13 ≤ l ≤ 13 |

| Reflections collected | 4816 |

| Independent reflections | 2831 [R(int) = 0.0345] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2831 / 0 / 244 |

| Goodness-of-fit on F² | 1.059 |

| Final R indices [I>2σ(I)] | R₁ = 0.0577, wR₂ = 0.1362 |

| R indices (all data) | R₁ = 0.0689, wR₂ = 0.1433 |

| Largest diff. peak and hole | 0.613 and -0.453 e.Å⁻³ |

Data adapted from a study on perfluorononanoic acid.

Molecular Packing and Intermolecular Interactions

The crystal structures of long-chain fluorinated alcohols and related compounds are dominated by the segregation of the fluorocarbon and hydrocarbon segments. This leads to the formation of layered structures where alternating layers of fluorinated and hydrogenated chains are observed.

The molecular packing is further influenced by a network of intermolecular interactions. While the hydroxyl groups can form classic O-H···O hydrogen bonds, weaker interactions involving fluorine atoms, such as C-H···F and F···F contacts, also play a crucial role in stabilizing the crystal lattice. The interplay of these interactions dictates the overall packing efficiency and can lead to the formation of different polymorphs with distinct physical properties.

The relationship between the molecular structure and the resulting crystal packing can be visualized as follows:

Conclusion

The crystallography of long-chain fluorinated alcohols provides fundamental insights into their structure-property relationships. The interplay between the fluorinated and hydrogenated segments, coupled with a network of hydrogen bonds and weaker intermolecular interactions, governs their self-assembly into highly ordered solid-state structures. Detailed crystallographic analysis is a critical tool for understanding these systems and for the rational design of new materials with tailored properties for applications in drug delivery, biotechnology, and materials science. Further research in this area, particularly the systematic crystallographic characterization of a broader range of F(CF₂)n(CH₂)mOH compounds, will undoubtedly lead to a deeper understanding and expanded application of these fascinating molecules.

References

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol (CAS: 90177-96-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol, a fluorinated diol with emerging applications in toxicological research and potential relevance to drug development. This document consolidates available data on its physicochemical properties, safety and handling, and its role as a tool in studying the estrogenic activity of per- and polyfluoroalkyl substances (PFAS). Detailed, albeit generalized, experimental protocols for its synthesis and purification are provided, alongside methodologies for its application in in vivo estrogenic activity assays. This guide also includes predicted spectroscopic data and diagrams of relevant biological pathways to support further research and application.

Introduction

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol, also known as 1H,1H,8H,8H-dodecafluoro-1,8-octanediol, is a symmetrical, highly fluorinated aliphatic diol. The presence of a significant fluorinated chain imparts unique properties to the molecule, including altered lipophilicity and metabolic stability, which are of considerable interest in medicinal chemistry and drug design.[1][2] The strategic incorporation of fluorine can modulate a drug candidate's electronic properties, conformation, and metabolic fate, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4]

Recently, this compound has been utilized in toxicological studies to investigate the endocrine-disrupting potential of per- and polyfluoroalkyl substances (PFAS). Specifically, it has been used to assess in vivo estrogenic activity in vertebrate models, highlighting its utility as a research tool in environmental toxicology and for understanding the biological effects of fluorinated compounds.[5][6]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol is presented below.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 90177-96-1 | [7] |

| Molecular Formula | C₈H₆F₁₂O₂ | [7] |

| Molecular Weight | 362.11 g/mol | [7] |

| Appearance | White to almost white powder or crystals | [8] |

| Melting Point | 90.0 - 94.0 °C | [8] |

| Purity | >98.0% (GC) | [8] |

Safety and Handling

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. |

| IF ON SKIN: Wash with plenty of soap and water. | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| If skin irritation occurs: Get medical advice/attention. | |

| If eye irritation persists: Get medical advice/attention. | |

| Take off contaminated clothing and wash before reuse. |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Triplet | 4H | -CH ₂-OH |

| ~2.5 | Triplet of triplets | 2H | -CF₂-CH ₂- |

Note: The chemical shifts are approximate and will be influenced by the solvent used.

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~60 | -C H₂-OH |

| ~30 | -CF₂-C H₂- |

| 110-130 (multiple peaks) | -C F₂- |

Note: The highly fluorinated carbon signals will exhibit complex splitting patterns due to C-F coupling.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3500 | O-H | Strong, broad (hydrogen-bonded alcohol) |

| 2850-3000 | C-H | Medium to weak (aliphatic) |

| 1050-1250 | C-F | Strong, multiple bands |

| 1000-1100 | C-O | Strong (primary alcohol) |

Note: The presence of strong C-F stretching bands is a characteristic feature of fluorinated compounds.[12][13][14]

Mass Spectrometry

Mass spectral data for 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol can be found in the mzCloud database, which contains 998 mass spectra in 1 spectral tree for this compound.[15]

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and application of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol based on established methods for similar fluorinated compounds.

Synthesis of Fluorinated Diols

A common route for the synthesis of terminally dihydroxylated fluorinated alkanes involves the reduction of the corresponding dicarboxylic acids or their esters.

Reaction Scheme:

Materials:

-

Perfluorosuberic acid (or its dimethyl ester)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst)

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line, nitrogen/argon balloon)

-

Standard glassware for reaction, workup, and purification

Procedure (LiAlH₄ Reduction):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the perfluorosuberic acid or its ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

Purification of Fluorinated Diols

Purification of fluorinated diols can be achieved through recrystallization or column chromatography. Given the solid nature of the target compound, recrystallization is often a suitable method.

Materials:

-

Crude 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol

-

Appropriate solvent system for recrystallization (e.g., a mixture of a good solvent and a poor solvent, such as ethyl acetate/hexanes or chloroform/hexanes)

-

Standard glassware for recrystallization

Procedure (Recrystallization):

-

Dissolve the crude diol in a minimal amount of a hot, suitable solvent in which the compound is soluble.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

For purification by column chromatography, a silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be employed.[16][17][18][19]

In Vivo Estrogenic Activity Assay (Fathead Minnow Model)

This protocol is a generalized representation of a short-term fish reproductive assay used to assess the estrogenic activity of chemicals, based on OECD guidelines and published studies.[8][20][21][22][23]

Objective: To determine if 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol induces an estrogenic response in male fathead minnows (Pimephales promelas) by measuring the induction of vitellogenin (VTG), a female-specific egg yolk precursor protein.

Materials:

-

Mature male fathead minnows

-

Test substance: 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol

-

Positive control: 17α-ethinylestradiol (EE2)

-

Negative control: Solvent vehicle

-

Aquaria with a flow-through or static renewal system

-

Standard water quality monitoring equipment

-

Vitellogenin ELISA kit specific for fathead minnow

-

Equipment for blood or mucus collection and liver tissue sampling

Procedure:

-

Acclimation: Acclimate mature male fathead minnows to test conditions for at least two weeks.

-

Exposure: Expose groups of fish to a range of concentrations of the test substance, a positive control (EE2), and a negative control (solvent vehicle) for a defined period (e.g., 21 days).

-

Observations: Monitor fish daily for any signs of toxicity or behavioral changes.

-

Sampling: At the end of the exposure period, anesthetize the fish and collect blood plasma (or mucus) and liver tissue.

-

Vitellogenin Analysis: Quantify the concentration of vitellogenin in the plasma or mucus samples using a species-specific ELISA.

-

Gene Expression Analysis (Optional): Analyze the expression of the vitellogenin gene (vtg) in the liver tissue using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: Statistically compare the vitellogenin levels in the exposed groups to the control groups to determine if there is a significant induction of this estrogenic biomarker.

Biological Activity and Signaling Pathways

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol has been identified as a compound with estrogenic activity. This activity is mediated through interaction with estrogen receptors (ERs), which are ligand-activated transcription factors.

Estrogen Receptor Signaling

The estrogen receptor signaling pathway is complex and can be broadly divided into genomic and non-genomic pathways.[24][25][26][27][28]

-

Genomic Pathway (Classical): Estrogenic compounds like 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol can diffuse across the cell membrane and bind to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The induction of vitellogenin synthesis in fish is a classic example of a process regulated by this pathway.

-

Non-Genomic Pathway: Estrogens can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by membrane-associated estrogen receptors that can activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.

The following diagrams illustrate the key steps in estrogen receptor signaling and a typical workflow for an in vivo estrogenicity assay.

Caption: Classical estrogen receptor signaling pathway.

Caption: Workflow for in vivo estrogenic activity assay.

Applications in Drug Development and Research

The unique properties of fluorinated compounds make them valuable in drug discovery and development.[29][30] The incorporation of fluorine can:

-

Enhance Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.[1]

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, enhancing binding affinity and potency.[6]

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol, as a fluorinated building block, can be a starting material or intermediate in the synthesis of more complex fluorinated molecules with potential therapeutic applications. Its demonstrated estrogenic activity also makes it a useful tool for studying the structure-activity relationships of endocrine-disrupting chemicals and for validating screening assays.

Conclusion

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a fluorinated diol with established utility in toxicological research, particularly in the assessment of estrogenic activity. Its physicochemical properties, driven by the extensive fluorination, make it a compound of interest for further investigation in medicinal chemistry and as a building block for novel fluorinated molecules. This technical guide provides a foundational understanding of this compound, consolidating available data and providing generalized protocols to facilitate its use in research and development. Further studies are warranted to fully elucidate its biological activities and potential applications.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aquatic Toxicology of Perfluorinated Chemicals - Center for PFAS Research [canr.msu.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholars.mssm.edu [scholars.mssm.edu]

- 15. mzCloud – 2 2 3 3 4 4 5 5 6 6 7 7 Dodecafluoro 1 8 octanediol [mzcloud.org]

- 16. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]

- 17. data.epo.org [data.epo.org]

- 18. glenresearch.com [glenresearch.com]

- 19. data.epo.org [data.epo.org]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Control performance of fish short term reproduction assays with fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. gobio-gmbh.de [gobio-gmbh.de]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of Commercial 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of commercial 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol. This highly fluorinated diol is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds, making its purity a critical quality attribute. This document outlines detailed experimental protocols for key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Potential impurities and their origins are discussed, and quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes visual representations of experimental workflows and analytical relationships to aid in comprehension.

Introduction

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a fluorinated aliphatic diol characterized by a high degree of fluorination, which imparts unique properties such as high thermal stability, chemical inertness, and specific solubility characteristics. These properties make it a sought-after intermediate in the synthesis of specialty polymers, surfactants, and fluorinated pharmaceuticals. The presence of impurities, even in trace amounts, can significantly impact the performance and safety of the final products. Therefore, robust and reliable analytical methods for purity assessment are paramount.

This guide details the application of orthogonal analytical techniques to provide a comprehensive purity profile of commercial 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol.

Potential Impurities

The impurity profile of commercial 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is largely dependent on the synthetic route employed. Common synthesis pathways for fluorinated diols may involve the reduction of corresponding dicarboxylic acids or their esters. Based on these general pathways, potential impurities may include:

-

Residual Starting Materials: Incomplete reaction can lead to the presence of the corresponding fluorinated dicarboxylic acid or ester.

-

Byproducts of Incomplete Reduction: The presence of the corresponding mono-alcohol (where only one carboxylic acid/ester group is reduced) is a common impurity.

-

Oligomeric Species: Side reactions could potentially lead to the formation of dimers or trimers.

-

Solvent Residues: Residual solvents used during synthesis and purification steps.

-

Isomers: Structural isomers of the target molecule could be present depending on the specificity of the synthesis.

A thorough purity analysis should aim to identify and quantify these potential impurities.

Analytical Methodologies and Experimental Protocols

A multi-faceted analytical approach is recommended for the comprehensive purity analysis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fluorinated alcohols, derivatization is often employed to improve chromatographic performance and sensitivity.

Experimental Protocol:

-

Sample Preparation (Derivatization):

-

Accurately weigh 1 mg of the 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol sample into a 2 mL GC vial.

-

Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Add 500 µL of a suitable solvent, such as anhydrous pyridine or acetonitrile.

-

Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization of the hydroxyl groups to their trimethylsilyl (TMS) ethers.

-

Cool the sample to room temperature before analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: A low- to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (split ratio 20:1).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-800.

-

Data Analysis: The purity is determined by calculating the peak area percentage of the derivatized main component relative to the total peak area of all detected components. Mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique suitable for the analysis of non-volatile and thermally labile compounds. It can be particularly useful for identifying and quantifying non-derivatized diols and potential acidic impurities.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

-

-

HPLC-MS/MS Instrumentation and Conditions:

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate.

-

Gradient Elution:

-

0-1 min: 30% B.

-

1-10 min: 30% to 95% B.

-

10-15 min: 95% B.

-

15.1-20 min: 30% B (re-equilibration).

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis and full scan for unknown screening.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and quantification. ¹H, ¹³C, and ¹⁹F NMR are all highly valuable for the analysis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which often allows for the resolution of signals from structurally similar fluorinated compounds.[1][2]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).

-

Add a known amount of an internal standard for quantitative analysis (qNMR). A suitable standard for ¹⁹F NMR is trifluorotoluene.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 5 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Relaxation Delay: 5 s

-

-

Data Analysis: The purity of the sample can be determined by integrating the signals corresponding to the target molecule and comparing them to the integrals of impurity signals in both ¹H and ¹⁹F spectra. For qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known purity and concentration.

Data Presentation

The quantitative data obtained from the different analytical techniques should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Purity Analysis by GC-MS

| Component | Retention Time (min) | Peak Area (%) | Identification |

| Derivatized 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol | 12.5 | 99.2 | Confirmed by MS |

| Impurity A | 10.8 | 0.5 | Tentative ID |

| Impurity B | 14.2 | 0.3 | Unknown |

Table 2: Summary of Purity Analysis by HPLC-MS/MS

| Component | Retention Time (min) | Area Response | Concentration (µg/mL) |

| 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol | 8.2 | 1.5 x 10⁶ | 9.95 |

| Impurity C | 6.5 | 8.2 x 10³ | 0.04 |

| Impurity D | 9.1 | 2.1 x 10³ | 0.01 |

Table 3: Summary of Purity Analysis by ¹⁹F NMR

| Signal Assignment | Chemical Shift (ppm) | Integral | Molar Percentage (%) |

| -CF₂-CH₂OH | -123.5 | 4.00 | 99.0 |

| Impurity E (-CF₂-) | -125.1 | 0.04 | 1.0 |

Mandatory Visualization

Experimental Workflow for Purity Analysis

Caption: General workflow for the purity analysis.

Logical Relationship of Analytical Techniques

Caption: Relationship of analytical techniques.

Conclusion

The purity analysis of commercial 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol requires a multi-pronged analytical approach to ensure the quality and safety of downstream products. This guide provides a framework for utilizing GC-MS, HPLC-MS/MS, and NMR spectroscopy to achieve a comprehensive purity profile. The detailed experimental protocols and data presentation formats are intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures for this important fluorinated intermediate. The application of these orthogonal techniques provides a high degree of confidence in the reported purity values and the identification of potential impurities.

References

Navigating the Unseen: A Technical Guide to the Health and Safety of Fluorinated Diols in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

The increasing application of fluorinated diols in pharmaceuticals, materials science, and other advanced industries necessitates a thorough understanding of their associated health and safety considerations. These unique molecules, characterized by the presence of fluorine atoms and two hydroxyl groups, offer desirable properties but also present potential hazards that require careful management in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the current knowledge on the toxicology, handling, and emergency procedures related to fluorinated diols, empowering researchers to work safely and responsibly.

Toxicological Profile of Fluorinated Diols and Related Compounds

Quantitative toxicological data for a wide range of specific fluorinated diols are notably scarce in publicly available literature. Much of the available information is derived from studies on related fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), fluorinated alcohols, and the precursors to fluorinated polymers. The following tables summarize the available data for representative fluorinated diols and related substances to provide a comparative overview. It is crucial to consult the Safety Data Sheet (SDS) for the specific fluorinated diol being used and to handle all new or poorly characterized compounds with a high degree of caution.

Table 1: Acute Toxicity Data for Fluorinated Diols and Related Compounds

| Compound Name | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) | Key Hazards |

| 2,2,3,3-Tetrafluoro-1,4-butanediol | 425-61-6 | No data available | No data available | No data available | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1] |

| Hexafluoropropylene Glycol | (Mixture) | No data available | No data available | No data available | No data available |

| Perfluoropolyether diol | 107852-51-7 | No data available | No data available | No data available | Causes eye irritation[2] |

| Poly(propylene glycol) (non-fluorinated analog) | 25322-69-4 | > 2,000 mg/kg | > 3,000 mg/kg | No data available | No known significant effects or critical hazards |

| Hexafluoropropylene (precursor) | 116-15-4 | No data available | No data available | No data available | Harmful if inhaled, May cause respiratory irritation, Suspected of causing cancer, May cause damage to organs, May cause damage to organs through prolonged or repeated exposure[3] |

Table 2: Occupational Exposure Limits (OELs) for Related Fluorinated Compounds

| Substance | CAS Number | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) | Notes |

| Fluorides (as F) | 7782-41-4 | 2.5 mg/m³ | 2.5 mg/m³ | 2.5 mg/m³ | General limit for inorganic fluorides |

| Hexafluoropropylene | 116-15-4 | Not Established | 0.1 ppm[4] | Not Established | Some manufacturers have internal OELs of 0.5 to 2 ppm[5] |

| Fluorine | 7782-41-4 | 0.1 ppm (0.2 mg/m³) | 1 ppm | 0.1 ppm (0.2 mg/m³) | [6] |

Prudent Laboratory Practices for Handling Fluorinated Diols

Given the potential for unknown toxicity, a conservative approach to handling all fluorinated diols is essential. The following procedures outline best practices for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

-

Chemical Fume Hood: All work with volatile fluorinated diols or procedures that could generate aerosols (e.g., heating, sonicating) must be conducted in a properly functioning chemical fume hood.[7]

-

Glove Box: For particularly hazardous, volatile, or moisture-sensitive fluorinated diols, the use of a glove box under an inert atmosphere is recommended.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure. The following PPE is mandatory when handling fluorinated diols:

-

Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

-

Hand Protection: The selection of appropriate gloves is critical and should be based on the specific fluorinated diol and any solvents being used. Nitrile gloves are commonly used, but it is essential to consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[7]

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale operations or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[7]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or in the event of a spill, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards of the fluorinated diol.

Storage and Waste Disposal

-

Storage: Fluorinated diols should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Containers should be clearly labeled with the chemical name and associated hazards.

-

Waste Disposal: All waste containing fluorinated diols must be collected in clearly labeled, compatible containers and disposed of as hazardous waste in accordance with institutional and local regulations.[7]

Emergency Procedures

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if trained to do so.[7] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

A tiered approach to spill response ensures that the level of intervention is appropriate for the scale and hazard of the spill.

Caption: A logical workflow for responding to a chemical spill.

Decontamination

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.

-

Standard Decontamination Procedure:

-

Wash equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot tap water, using a brush to remove any particulate matter.[8]

-

Rinse thoroughly with hot tap water.[8]

-

Rinse thoroughly with deionized or organic-free water.[8]

-

Allow to air dry completely.[8]

-